molecular formula C18H16N4S B2872828 3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 831184-35-1

3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2872828
CAS No.: 831184-35-1
M. Wt: 320.41
InChI Key: WXVIIRPVCSPCFQ-UHFFFAOYSA-N
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Description

3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring fused with an indole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in cellular processes . More detailed studies are required to confirm this hypothesis and elucidate the exact mode of action.

Biochemical Pathways

Similar compounds have been reported to influence various metabolic and signaling pathways

Pharmacokinetics

Similar compounds have been reported to have varying degrees of bioavailability and are metabolized by various enzymes . More detailed studies are required to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds have been reported to have various effects, such as promoting root growth and displaying anticancer activities

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through cyclization reactions, followed by the introduction of the benzylthio group and the indole moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of reagents and conditions is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indoles and triazoles, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((5-(benzylthio)-4H-1,2,4-triazol-3-yl)imino)-5-haloindolin-2-one
  • 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea

Uniqueness

3-(5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to its specific structural features, which confer distinct biological activities

Properties

IUPAC Name

3-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4S/c1-22-17(15-11-19-16-10-6-5-9-14(15)16)20-21-18(22)23-12-13-7-3-2-4-8-13/h2-11,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVIIRPVCSPCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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